molecular formula C3H8N2O2 B1586349 2-Methoxyacetohydrazide CAS No. 20605-41-8

2-Methoxyacetohydrazide

Cat. No. B1586349
CAS RN: 20605-41-8
M. Wt: 104.11 g/mol
InChI Key: XEPXDMNZXBUSOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Methoxyacetohydrazide is C3H8N2O2 . The InChI code is 1S/C3H8N2O2/c1-7-2-3(6)5-4/h2,4H2,1H3,(H,5,6) .


Physical And Chemical Properties Analysis

2-Methoxyacetohydrazide is a white to off-white to yellow powder or crystals . It has a molecular weight of 104.11 . It is stored in a freezer and shipped at room temperature .

Scientific Research Applications

Occupational Exposure Evaluation

A study by Chang et al. (2004) evaluated the effectiveness of gloves in protecting against occupational exposure to 2-methoxyethanol, which is a related compound to 2-Methoxyacetohydrazide. The study focused on workers in a semiconductor copper laminate circuit board manufacturing plant and used biomarkers like 2-methoxyacetic acid in urine and plasma to assess exposure levels. This research highlights the importance of appropriate protective equipment in industries where workers might be exposed to such chemicals (Chang et al., 2004).

Antitumor Agent Research

2-Methoxyestradiol (2ME2), a derivative of 2-Methoxyacetohydrazide, has been extensively researched for its antitumor properties. For instance, studies have focused on its pharmacokinetics and pharmacodynamics in patients with solid tumors, evaluating its safety and maximum tolerated dose (MTD) (Lakhani, 2005). Additionally, Salman (2013) investigated the synthesis of novel heterocyclic compounds with antitumor activity using derivatives of 2-Methoxyacetohydrazide (Salman, 2013).

Drug Delivery Systems

León et al. (2017) explored the development of a targeting drug delivery system for 2-Methoxyestradiol (2ME) to improve the clinical application of this antitumor drug. This involved using nanoparticles of titanium dioxide coated with polyethylene glycol and loaded with 2ME (León et al., 2017). Cho et al. (2011) developed an injectable delivery system for 2-Methoxyestradiol using biodegradable thermosensitive poly(organophosphazene) hydrogel, enhancing its solubility and bioavailability (Cho et al., 2011).

Mechanisms of Action in Cancer Treatment

Mabjeesh et al. (2003) studied the molecular mechanisms of 2-Methoxyestradiol's antitumor and antiangiogenic actions, revealing its ability to disrupt tumor microtubules and downregulate hypoxia-inducible factor-1 (HIF), affecting vascular endothelial growth factor (VEGF) expression (Mabjeesh et al., 2003). Another study by Schumacher and Neuhaus (2001) reported 2-Methoxyestradiol's tumor growth-inhibiting effects and its potential as an effective anticancer compound for various tumortypes. They explored its mechanisms, including antiangiogenic effects, tubulin inhibition, and apoptosis induction in cancer cells (Schumacher & Neuhaus, 2001).

Developmental Toxicity and Pharmacokinetics

Hays et al. (2000) developed a physiologically based pharmacokinetic model for 2-methoxyethanol and 2-methoxyacetic acid, focusing on their disposition in pregnant rats. This model helps in understanding the embryotoxic and teratogenic effects of these compounds, which is crucial for risk assessments in humans (Hays et al., 2000).

Other Therapeutic Applications

Kumar et al. (2016) provided a comprehensive review of the chemistry and pharmacology of 2-Methoxyestradiol (2ME2), an estrogen hormone metabolite with potential as a cancer chemotherapeutic agent. They assessed its antitubulin, antiangiogenic, pro-apoptotic, and ROS induction properties (Kumar et al., 2016).

Safety And Hazards

The safety data sheet for 2-Methoxyacetohydrazide indicates that it may be corrosive to metals and may cause skin and eye irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-methoxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-7-2-3(6)5-4/h2,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPXDMNZXBUSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374824
Record name 2-methoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyacetohydrazide

CAS RN

20605-41-8
Record name Acetic acid, 2-methoxy-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20605-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyacetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Banerjee, M Szepes, N Dibbert… - Carbohydrate …, 2021 - Elsevier
… These observations prompted us to design a low molecular weight analogue, 2-methoxyacetohydrazide 7, which mimics the hydrazide functionality present in the modified dextran (…
Number of citations: 7 www.sciencedirect.com
WX Liu, R Yang, AF Li, Z Li, YF Gao, XX Luo… - Organic & …, 2009 - pubs.rsc.org
… After removing the solvent, it was washed with iced ethanol and dried, 2-methoxyacetohydrazide was produced. 2-methoxyacetohydrazide was reacted with phenyl isothiocyanate (0.20 …
Number of citations: 38 pubs.rsc.org
HE Burks, T Abrams, CA Kirby, J Baird… - Journal of Medicinal …, 2017 - ACS Publications
Tetrahydroisoquinoline 40 has been identified as a potent ERα antagonist and selective estrogen receptor degrader (SERD), exhibiting good oral bioavailability, antitumor efficacy, and …
Number of citations: 41 pubs.acs.org
I Sakurada, T Endo, K Hikita, T Hirabayashi… - Bioorganic & Medicinal …, 2017 - Elsevier
Using structure based drug design, novel aminobenzisoxazoles as coagulation factor IXa inhibitors were designed and synthesized. Highly selective inhibition of FIXa over FXa was …
Number of citations: 13 www.sciencedirect.com

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